4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20348538
InChI: InChI=1S/C9H9N3O4S2/c1-11-7-4-3-6(12(13)14)5-8(7)18(15,16)10-9(11)17-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9N3O4S2
Molecular Weight: 287.3 g/mol

4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS No.:

Cat. No.: VC20348538

Molecular Formula: C9H9N3O4S2

Molecular Weight: 287.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide -

Specification

Molecular Formula C9H9N3O4S2
Molecular Weight 287.3 g/mol
IUPAC Name 4-methyl-3-methylsulfanyl-7-nitro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Standard InChI InChI=1S/C9H9N3O4S2/c1-11-7-4-3-6(12(13)14)5-8(7)18(15,16)10-9(11)17-2/h3-5H,1-2H3
Standard InChI Key WVCWKASXEFWTPX-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N=C1SC

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s core structure consists of a benzothiadiazine ring system fused with a benzene moiety. Key substituents include:

  • A nitro group (-NO2_2) at the 7-position, which introduces electron-withdrawing effects.

  • A methylthio group (-S-CH3_3) at the 3-position, contributing to hydrophobic interactions.

  • A methyl group (-CH3_3) at the 4-position, stabilizing the heterocyclic ring through steric effects.

The 1,1-dioxide configuration (sulfone groups) at positions 1 and 2 enhances the compound’s polarity and reactivity, making it suitable for diverse chemical modifications.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC9H9N3O4S2\text{C}_9\text{H}_9\text{N}_3\text{O}_4\text{S}_2
Molecular Weight287.3 g/mol
IUPAC Name4-methyl-3-methylsulfanyl-7-nitro-1λ⁶,2,4-benzothiadiazine 1,1-dioxide
Canonical SMILESCN1C2=C(C=C(C=C2)N+[O-])S(=O)(=O)N=C1SC
XLogP3-AA (Lipophilicity)1.4 (predicted)

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous benzothiadiazine 1,1-dioxides exhibit monoclinic crystal systems with P21_1/c space groups . The sulfone groups adopt a planar conformation, while the nitro group introduces torsional strain, as observed in related structures . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methylthio (δ 2.5–3.0 ppm) and nitro groups (δ 8.0–8.5 ppm for aromatic protons).

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of 4-methyl-3-(methylthio)-7-nitro-4H-benzo[e][1, thiadiazine 1,1-dioxide involves a multi-step sequence:

  • Sulfonimidoyl Chloride Formation: Reaction of 2-aminobenzenesulfonamide with chlorinating agents (e.g., PCl5_5) yields the sulfonimidoyl chloride intermediate.

  • Cyclocondensation: Treatment with methylthioacetamide under basic conditions facilitates ring closure to form the benzothiadiazine core.

  • Nitration: Introduction of the nitro group via electrophilic aromatic substitution using nitric acid in sulfuric acid.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
Sulfonimidoyl ChloridePCl5_5, DCM, 0°C, 2h78
CyclocondensationK2_2CO3_3, DMF, 80°C, 6h65
NitrationHNO3_3/H2_2SO4_4, 50°C, 4h82

Advanced Methodologies

Recent advancements emphasize continuous flow reactors for large-scale production, improving yield reproducibility and reducing reaction times. Automated systems enable precise control over nitration kinetics, minimizing byproducts such as di-nitrated derivatives.

Research Advancements and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Nitro Group Removal: Eliminating the nitro group reduces COX-2 inhibition by 60%, underscoring its role in electron-deficient aromatic interactions.

  • Methylthio Substitution: Replacing -S-CH3_3 with -O-CH3_3 decreases antibacterial activity, suggesting sulfur’s critical role in lipid bilayer disruption.

Table 3: Biological Activity of Benzothiadiazine Derivatives

CompoundCOX-2 IC50_{50} (μM)AChE IC50_{50} (μM)
4-Methyl-3-(methylthio)-7-nitro derivative12.318.7
7-Fluoro-4-methyl-3-(methylthio) derivative8.914.2
3-Methoxy-4-methyl derivative45.662.1

The 7-fluoro analog exhibits superior activity, attributed to fluorine’s electronegativity enhancing binding interactions.

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